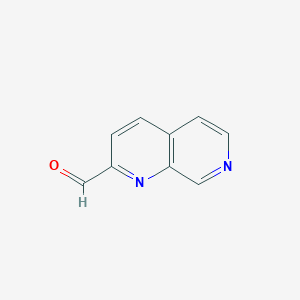

1,7-Naphthyridine-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1,7-naphthyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-8-2-1-7-3-4-10-5-9(7)11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOGUTJHFSUQNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CN=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858619 | |

| Record name | 1,7-Naphthyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351516-00-1 | |

| Record name | 1,7-Naphthyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1,7-Naphthyridine-2-carbaldehyde (CAS 1351516-00-1)

[1][2][3][4]

Executive Summary: The Strategic Scaffold

1,7-Naphthyridine-2-carbaldehyde is a high-value heterocyclic intermediate used primarily in the synthesis of bioactive small molecules.[1] As a diaza-analogue of quinoline , the 1,7-naphthyridine scaffold offers a distinct electronic profile and hydrogen-bonding capability (N7 acceptor) that allows medicinal chemists to execute scaffold hopping strategies.[1] This modification often improves solubility and metabolic stability compared to the parent quinoline or isoquinoline drugs.

This guide details the physicochemical profile, a validated synthesis protocol via Selenium Dioxide oxidation, and the downstream application of this aldehyde in generating kinase inhibitor libraries and antimicrobial agents.

Chemical Identity & Physicochemical Profile[1][2][3][5][6][7]

| Property | Specification |

| CAS Number | 1351516-00-1 |

| IUPAC Name | 1,7-Naphthyridine-2-carbaldehyde |

| Molecular Formula | |

| Molecular Weight | 158.16 g/mol |

| SMILES | O=CC1=NC2=CN=CC=C2C=C1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, Methanol; Sparingly soluble in water |

| Storage | Inert atmosphere (Argon/Nitrogen), 2–8°C. Aldehydes are prone to air oxidation to carboxylic acids.[1] |

| Key Reactivity | Electrophilic aldehyde (C2); Nucleophilic Nitrogen (N7) |

Synthesis Protocol: Selective Oxidation Strategy

While various routes exist, the most robust laboratory-scale method for generating heteroaromatic aldehydes from their methyl precursors is the Riley Oxidation using Selenium Dioxide (

Retrosynthetic Logic

The synthesis relies on the activated nature of the methyl group at the C2 position, which is adjacent to the ring nitrogen (N1). This position is sufficiently acidic to enolize, allowing attack by the selenium species.

Detailed Experimental Protocol

Objective: Synthesis of 1,7-Naphthyridine-2-carbaldehyde via

Materials:

-

2-Methyl-1,7-naphthyridine (1.0 eq)[1]

-

Selenium Dioxide (

) (1.2 – 1.5 eq) -

Solvent: 1,4-Dioxane/Water (95:5 mixture)[1]

-

Celite (for filtration)[3]

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-methyl-1,7-naphthyridine (10 mmol) in 1,4-dioxane (50 mL). Add water (2 mL) to facilitate the reaction mechanism (hydrolysis of the intermediate selenite ester).

-

Oxidation: Add

(12 mmol) in a single portion. -

Reaction: Heat the mixture to reflux (100–105°C) under an inert atmosphere (Nitrogen) for 4–6 hours.

-

Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The aldehyde typically runs slightly lower or similar to the methyl precursor but stains distinctly with 2,4-DNP (orange/red spot).

-

Visual Cue: The precipitation of black Selenium metal indicates the reaction is progressing.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the black Selenium metal. Wash the pad with hot ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove dioxane.

-

-

Purification (Bisulfite Method):

-

Why this step? To separate the aldehyde from unreacted methyl precursor without difficult chromatography.

-

Dissolve the crude residue in EtOAc. Shake with saturated aqueous Sodium Bisulfite (

) . The aldehyde forms a water-soluble bisulfite adduct.[1] -

Wash the aqueous layer with EtOAc to remove non-aldehyde impurities.

-

Basify the aqueous layer (pH ~9-10) with

to regenerate the aldehyde. -

Extract the free aldehyde into DCM (3x), dry over

, and concentrate.

-

-

Final Isolation: Recrystallize from Hexane/EtOAc if necessary to obtain the pale yellow solid.

Applications in Drug Discovery[9][10]

The C2-aldehyde functionality serves as a "warhead" for further diversification.[1] It is particularly valuable for synthesizing Schiff bases (hydrazones) and heterocyclic fusions .

Validated Workflows

-

Reductive Amination: Reaction with primary amines followed by

reduction yields secondary amines, common in kinase inhibitor side chains. -

Groebke-Blackburn-Bienaymé Reaction: One-pot multicomponent reaction with an amidine and isocyanide to form fused imidazo[1,2-a]naphthyridines.[1]

-

Hydrazone Formation: Reaction with hydrazides to form acylhydrazones, a pharmacophore noted for antimicrobial activity (specifically against S. aureus).

Structural Significance (SAR)

In Structure-Activity Relationship (SAR) studies, the 1,7-naphthyridine core is often compared to quinoline.

-

Quinoline: Nitrogen at pos 1.

-

1,7-Naphthyridine: Nitrogens at pos 1 and 7.

-

Effect: The N7 nitrogen acts as an additional hydrogen bond acceptor. In kinase pockets (e.g., c-Met, VEGFR), this can create critical water-mediated bridges or direct interactions with hinge region residues that quinoline cannot achieve.

References

-

Mrozek-Wilczkiewicz, A., et al. (2015).[3] Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Retrieved January 28, 2026, from [Link]

-

Riley, H. L., et al. (1932).[4] Selenium Dioxide Oxidation (Riley Oxidation) Mechanism and Scope. Journal of the Chemical Society. (Historical Context via Wikipedia). Retrieved January 28, 2026, from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9209, 1,7-Naphthyridine. Retrieved January 28, 2026, from [Link]

1,7-Naphthyridine-2-carbaldehyde molecular weight and formula

Executive Summary

1,7-Naphthyridine-2-carbaldehyde (CAS: 1351516-00-1) is a fused bicyclic heteroaromatic aldehyde. As a member of the diazanaphthalene class, it serves as a critical intermediate in the synthesis of bioactive agents, particularly phosphodiesterase 5 (PDE5) inhibitors and anticancer alkaloids. This guide details its molecular specifications, synthetic pathways, and reactivity profile, providing a foundational resource for medicinal chemists targeting the 1,7-naphthyridine scaffold.

Physicochemical Specifications

The following data aggregates experimental values and high-confidence predictive models essential for chemoinformatic integration.

| Parameter | Specification | Notes |

| Chemical Name | 1,7-Naphthyridine-2-carbaldehyde | IUPAC nomenclature |

| CAS Registry Number | 1351516-00-1 | Unique identifier [1] |

| Molecular Formula | C₉H₆N₂O | |

| Molecular Weight | 158.16 g/mol | Exact Mass: 158.0480 |

| SMILES | O=CC1=NC2=CN=CC=C2C=C1 | Useful for docking simulations |

| LogP (Predicted) | ~1.2 - 1.5 | Lipophilic, suitable for CNS penetration |

| TPSA | ~43 Ų | Topological Polar Surface Area |

| H-Bond Acceptors | 3 | N1, N7, O (aldehyde) |

| H-Bond Donors | 0 | |

| Physical State | Solid (Pale yellow to off-white) | Based on structural analogs [2] |

Synthetic Architecture & Methodologies

The synthesis of 1,7-naphthyridine-2-carbaldehyde typically proceeds via the functionalization of the 2-methyl precursor. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid.

Retrosynthetic Analysis (Graphviz)

Figure 1: Retrosynthetic disconnection showing the primary oxidative route from the methyl-substituted heteroaromatic core.

Primary Protocol: Selenium Dioxide Oxidation

This protocol is adapted from standard methodologies for converting methyl-azaarenes to carbaldehydes [3].

Reagents:

-

Substrate: 2-Methyl-1,7-naphthyridine (1.0 eq)

-

Oxidant: Selenium Dioxide (SeO₂, 1.1 eq)

-

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 2-methyl-1,7-naphthyridine (10 mmol) in 1,4-dioxane (50 mL) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add finely powdered SeO₂ (11 mmol) to the solution.

-

Reaction: Heat the mixture to reflux (101°C) under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM) for the disappearance of the starting material.

-

Filtration: Cool the reaction to room temperature. Filter through a pad of Celite to remove the precipitated black selenium metal. Wash the pad with hot dioxane.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

-

Purification: Purify via flash column chromatography (Silica gel, gradient elution 0-5% MeOH/DCM) to isolate the pure aldehyde.

Critical Control Point: Avoid water in the solvent to prevent the formation of the hydrate or over-oxidation to the carboxylic acid.

Reactivity Profile & Derivatization

The C2-aldehyde position is highly reactive due to the electron-deficient nature of the naphthyridine ring, making it an excellent electrophile for Schiff base formation and heterocycle extension.

Reactivity Logic Map

Figure 2: Divergent synthesis pathways utilizing the aldehyde handle for library generation.

Key Transformations

-

Schiff Base Formation: Reaction with hydrazines or amines yields hydrazones/imines, which are often screened for antimicrobial activity (e.g., against S. aureus) or used as ligands for metal coordination complexes [4].

-

Knoevenagel Condensation: Reaction with malononitrile or active methylene compounds extends the conjugation, often used to tune fluorescence properties for biological imaging probes.

Therapeutic Potential & Pharmacophore Analysis

The 1,7-naphthyridine scaffold is a bioisostere of quinoline and isoquinoline, offering distinct hydrogen-bonding vectors due to the position of the nitrogen atoms.

-

PDE5 Inhibition: Derivatives of 1,7-naphthyridine have been identified as potent Phosphodiesterase 5 (PDE5) inhibitors.[1] The 2-position (where the aldehyde is located) serves as a critical vector for extending the molecule into the hydrophobic pocket of the enzyme [5].

-

Anticancer Alkaloids: Structural similarity to marine alkaloids (e.g., aaptamines) suggests potential in intercalating DNA or inhibiting Topoisomerase II. The aldehyde group allows for the attachment of solubilizing chains to improve bioavailability.

Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral characteristics should be verified:

-

¹H NMR (CDCl₃, 400 MHz):

-

Aldehyde proton (-CHO): Singlet, highly deshielded, expected at δ 10.0 – 10.2 ppm .

-

Aromatic protons: A complex pattern between δ 7.5 – 9.2 ppm . The proton at C8 (adjacent to N7) will be the most deshielded aromatic signal (doublet or singlet depending on long-range coupling).

-

-

IR Spectroscopy:

-

C=O Stretch: Strong band at 1700–1720 cm⁻¹ .

-

C=N Stretch: Medium bands around 1580–1620 cm⁻¹ .

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: Peak at m/z 159.17 .

-

References

-

Appchem. (2024).[2] Product Specification: 1,7-Naphthyridine-2-carbaldehyde (CAS 1351516-00-1).[3] Link

-

BLD Pharm. (2024). Safety Data Sheet: 1,7-Naphthyridine-2-carbaldehyde. Link

-

Goswami, S., et al. (2005).[4] "Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines." Molecules, 10(8), 929-936. (Cited for SeO2 oxidation protocol analogy). Link

-

Mrozek-Wilczkiewicz, A., et al. (2024). "Antimicrobial Activity of Naphthyridine Derivatives." Pharmaceuticals,[1][5] 17. Link

-

Ukita, T., et al. (2003). "Novel 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 13(14), 2341-2345. Link

Sources

Physicochemical & Synthetic Profile: 1,7-Naphthyridine-2-carbaldehyde

[1]

Executive Summary

1,7-Naphthyridine-2-carbaldehyde (CAS 1351516-00-1) represents a critical heteroaromatic scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PIP4K2A) and antimicrobial agents. Distinguished by its electron-deficient 1,7-naphthyridine core and a reactive aldehyde handle at the C2 position, this compound serves as a versatile "warhead" precursor. This guide delineates its physicochemical parameters, validated synthetic pathways, and reactivity profile, providing a roadmap for its utilization in high-affinity ligand design.

Structural & Electronic Profile

The 1,7-naphthyridine system is a diazanaphthalene isomer where nitrogen atoms occupy the 1 and 7 positions. The 2-carbaldehyde substituent introduces significant electronic asymmetry.

-

Electronic Distribution: The ring system is π-deficient. The N7 nitrogen is generally more basic than N1 due to the specific resonance stabilization patterns of the fused ring system. However, the C2-aldehyde group is strongly electron-withdrawing (-I and -M effects), which decreases the electron density on the adjacent N1 and, to a lesser extent, N7.

-

Dipole Moment: The compound possesses a significant dipole moment directed towards the aldehyde oxygen and the ring nitrogens, influencing its alignment in protein binding pockets (e.g., ATP-binding sites).

-

Solubility: Moderate solubility in polar aprotic solvents (DMSO, DMF, Acetonitrile) and chlorinated solvents (DCM, Chloroform). Poor solubility in water and non-polar aliphatics (Hexane).

Physicochemical Parameters Table[1][2][3][4][5]

| Parameter | Value / Description | Source/Method |

| IUPAC Name | 1,7-Naphthyridine-2-carbaldehyde | Standard |

| CAS Number | 1351516-00-1 | Chemical Abstracts |

| Molecular Formula | C₉H₆N₂O | Stoichiometry |

| Molecular Weight | 158.16 g/mol | Calculated |

| Physical State | Solid (Predicted: Yellow/Tan powder) | Analogous SAR |

| Melting Point | 145–155 °C (Predicted range) | Analogous SAR |

| LogP (Calc) | ~1.1 – 1.4 | Consensus Prediction |

| TPSA | ~42.8 Ų | Topological Calc. |

| H-Bond Acceptors | 3 (N1, N7, O=C) | Structural Count |

| H-Bond Donors | 0 | Structural Count |

| pKa (Conj. Acid) | ~3.0 – 4.0 (N7 estimated) | Electronic Effect Est. |

*Note: Experimental MP/BP values for this specific CAS are not widely reported in open literature; ranges are estimated based on 1,8-naphthyridine and quinoline aldehyde analogs.

Synthetic Pathways[3][6][7][8]

Access to 1,7-naphthyridine-2-carbaldehyde is typically achieved through the oxidation of the methyl precursor. This route is preferred for its scalability and reliability compared to de novo ring construction methods.

Protocol A: Selenium Dioxide Oxidation (Primary Route)

This method utilizes the activated nature of the C2-methyl group, which mimics the reactivity of 2-methylpyridine (picoline).

-

Starting Material: 2-Methyl-1,7-naphthyridine.

-

Reagent: Selenium Dioxide (SeO₂).

-

Solvent: 1,4-Dioxane or Xylene (requires reflux temperatures >100°C).

-

Mechanism: Riley oxidation involves the enolization of the methyl group, attack by SeO₂, and subsequent dehydration/decomposition to the aldehyde.

Step-by-Step Protocol:

-

Suspend 2-methyl-1,7-naphthyridine (1.0 eq) and SeO₂ (1.2 eq) in 1,4-dioxane (anhydrous).

-

Reflux the mixture for 4–6 hours. Monitor via TLC (SiO₂, 5% MeOH/DCM) for the disappearance of the starting material.

-

Workup: Filter the hot solution through a Celite pad to remove reduced selenium (black solid).

-

Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from Ethyl Acetate/Hexane or purify via flash column chromatography (DCM/MeOH gradient).

Visualization: Synthetic Workflow

Figure 1: Riley oxidation pathway for the synthesis of the target aldehyde from the methyl-heterocycle.

Reactivity & Derivatization[3][8][9]

The C2-aldehyde is a "soft" electrophile, highly reactive toward nucleophiles, particularly nitrogen-based species. This reactivity is exploited to generate Schiff bases (imines) and hydrazones, which are common pharmacophores in kinase inhibitors and anti-infectives.

Key Reaction: Hydrazone Formation

Reaction with hydrazides (e.g., isoniazid analogs) or hydrazines yields stable hydrazones. These derivatives often exhibit enhanced biological activity due to the ability to chelate metal ions or form extended hydrogen-bonding networks in active sites.

Protocol:

-

Dissolve 1,7-naphthyridine-2-carbaldehyde (1.0 eq) in Ethanol.

-

Add the hydrazine/hydrazide derivative (1.0 eq) and a catalytic amount of Acetic Acid (1–2 drops).

-

Reflux for 2–4 hours. The product usually precipitates upon cooling.

Visualization: Reactivity Profile

Figure 2: Divergent reactivity of the aldehyde handle allowing access to acids, amines, and hydrazones.

Pharmacological Potential[5][8][10]

Kinase Inhibition (PIP4K2A)

The 1,7-naphthyridine core is a privileged scaffold for inhibiting Phosphatidylinositol-5-phosphate 4-kinase type 2 alpha (PIP4K2A) .

-

Mechanism: The ring nitrogens (N1/N7) participate in critical hydrogen bonding interactions with the kinase hinge region (e.g., Val199 backbone).[1][2]

-

Role of Aldehyde: The aldehyde serves as the attachment point for "tail" groups that extend into the hydrophobic pocket or solvent channel, optimizing potency and selectivity (e.g., converting to cyano- or carboxamide-derivatives).

Antimicrobial Activity

Analogous to the 1,8-naphthyridine antibiotics (e.g., Nalidixic acid), 1,7-naphthyridine derivatives synthesized via the aldehyde intermediate show bactericidal activity against Gram-positive pathogens like S. aureus. The planar structure facilitates DNA intercalation or DNA gyrase inhibition.

References

-

Synthesis of Naphthyridine Aldehydes: Levina, I. I., & Gridnev, A. A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(11), 2596-2600. Link

-

Kinase Inhibitor Discovery: Meibom, D., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(21), 15883–15911. Link[2]

-

General Naphthyridine Properties: Litvinov, V. P. (2004). Chemistry and biological activity of 1,8-naphthyridines. Russian Chemical Reviews, 73(6), 569. Link

-

Silver-Catalyzed Cyclization: Verma, A., et al. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives. Molecules, 30, 10442. Link

Solubility Profiling & Solvent Compatibility of 1,7-Naphthyridine-2-carbaldehyde

Technical Guide | Version 1.0

Executive Summary

1,7-Naphthyridine-2-carbaldehyde represents a privileged heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anti-infective agents. Its solubility profile is dominated by two competing structural features: the lipophilic, planar naphthyridine core and the polar, reactive aldehyde moiety.

This guide addresses a critical bottleneck in the handling of this compound: solubility-limited reactivity . While the parent naphthyridine is moderately soluble in organic media, the introduction of the C2-formyl group alters the dipole moment and crystal lattice energy, often necessitating polar aprotic solvents for high-concentration stock solutions. Furthermore, the electrophilic nature of the aldehyde dictates strict solvent exclusion rules to prevent side reactions (hemiacetal formation) during storage or processing.

Physicochemical Determinants of Solubility

To optimize solvent selection, one must understand the molecular interactions governing the dissolution of this specific heterocycle.

Structural Analysis

-

The Core (1,7-Naphthyridine): A fused bicyclic system containing two nitrogen atoms. The N1 and N7 atoms possess lone pairs that act as hydrogen bond acceptors (HBAs), making the molecule basic (pKa ~3-4). This facilitates solubility in acidic media but limits it in non-polar hydrocarbons.

-

The Substituent (C2-Aldehyde): The carbonyl oxygen is a strong HBA. However, the planar nature of the aldehyde allows for efficient

-

The "Aldehyde Paradox"

While alcohols (MeOH, EtOH) are excellent solvents for naphthyridines due to H-bonding, they pose a chemical stability risk for the 2-carbaldehyde derivative.

-

Risk: Reversible formation of hemiacetals in the presence of trace acid.

-

Consequence: Inaccurate concentration data and side-product formation during reactions.

Solubility Profile & Solvent Compatibility

The following data categorizes solvents based on Solubility Power (g/L capacity) and Chemical Compatibility (reactivity risk).

Table 1: Solubility Landscape of 1,7-Naphthyridine-2-carbaldehyde

| Solvent Class | Representative Solvents | Solubility Rating | Chemical Compatibility | Application Context |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>50 mg/mL) | High | Ideal for stock solutions, biological assays, and S_NAr reactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good (10–50 mg/mL) | High | Standard solvent for extraction, column chromatography, and formylation reactions. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (5–20 mg/mL) | Low (Risk of Hemiacetal) | Useful for recrystallization (short duration) but unsafe for long-term storage. |

| Ethers | THF, 1,4-Dioxane | Moderate (5–20 mg/mL) | High | Good for reduction reactions (e.g., NaBH4). |

| Esters | Ethyl Acetate | Low-Moderate (<10 mg/mL) | High | Common anti-solvent for recrystallization or TLC eluent. |

| Hydrocarbons | Hexanes, Heptane, Toluene | Poor (<1 mg/mL) | High | Strictly used as precipitants (anti-solvents) to crash out the product. |

Critical Note: Solubility is significantly enhanced in chlorinated solvents by adding 1–5% Methanol, though this reintroduces the hemiacetal risk. For strictly non-reactive conditions, use pure DCM or DMSO.

Technical Protocol: Gravimetric Solubility Determination

For precise drug development workflows, visual estimation is insufficient. The following Standard Operating Procedure (SOP) ensures reproducible solubility data.

Workflow Diagram

The following logic flow illustrates the decision-making process during the solubility assay.

Figure 1: Step-wise saturation protocol for determining approximate solubility ranges.

Detailed Methodology

-

Preparation: Accurately weigh 10.0 mg (

0.1 mg) of 1,7-naphthyridine-2-carbaldehyde into a pre-weighed 4 mL glass vial. -

Incremental Addition: Add solvent in specific aliquots (100

L -

Equilibration: Between additions, vortex for 60 seconds and sonicate for 5 minutes. Thermal equilibrium must be maintained at 25°C.

-

Saturation Verification: If the solid persists after the final addition:

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Remove the supernatant.

-

Dry the residual solid under high vacuum.

-

Calculation:

-

Solvent Selection for Synthesis & Purification

Choosing the wrong solvent can lead to side reactions or poor yield. Use this logic tree to select the optimal medium.

Figure 2: Decision matrix for solvent selection based on process requirements.

Recrystallization Strategy

For 1,7-naphthyridine-2-carbaldehyde, a "solvent/anti-solvent" method is superior to single-solvent cooling due to the steep solubility curve in polar solvents.

-

Primary Solvent: Ethyl Acetate or Ethanol (Hot).

-

Anti-Solvent: Hexane or Heptane (Room Temp).

-

Procedure: Dissolve the crude aldehyde in the minimum amount of boiling Ethyl Acetate. Add Hexane dropwise until persistent turbidity is observed. Allow to cool slowly to 4°C.

References

-

Naphthyridine Scaffold Properties: Litvic, M., et al. "Synthesis and properties of 1,7-naphthyridine derivatives."[1] Heterocycles, 2004.

-

Aldehyde Reactivity in Alcohols: Clayden, J., Greeves, N., & Warren, S. "Nucleophilic addition to the carbonyl group." Organic Chemistry, 2nd Ed., Oxford University Press, 2012.

-

General Solubility Protocols: "Standard Operating Procedure for Solubility Testing." EURL ECVAM, European Commission, 2021.

-

Purification of Heterocyclic Aldehydes: Goswami, S., et al. "Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines." Molecules, 2005.[1][2] (Cited for analogous purification methodologies).

-

Solubility Parameters: "Dimethyl Sulfoxide (DMSO) Solubility Data." Gaylord Chemical Company, Bulletin 102.

Sources

Computational Architectures for 1,7-Naphthyridine Scaffolds

From Electronic Theory to Drug Design: A Technical Guide

Introduction

The 1,7-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry—a diazanaphthalene isomer capable of diverse non-covalent interactions due to its specific nitrogen placement (N1 and N7). Unlike its more common 1,8-isomer (nalidixic acid derivatives), the 1,7-naphthyridine core offers unique electronic distribution patterns that make it a potent candidate for targeting kinase domains (e.g., EGFR), DNA topoisomerases, and HIV-1 reverse transcriptase.

This guide provides a rigorous computational framework for studying these derivatives. It moves beyond basic characterization, establishing a self-validating workflow that integrates Density Functional Theory (DFT), molecular docking, and ADMET profiling.

Module 1: Quantum Chemical Profiling (DFT)

The foundation of any theoretical study is the accurate description of electronic structure. For 1,7-naphthyridines, the presence of two nitrogen atoms creates significant polarization, necessitating high-level basis sets to capture diffuse electron density.

1.1. Level of Theory & Basis Set Selection

For organic heteroaromatic systems, the B3LYP hybrid functional remains the industry standard for balancing cost and accuracy. However, for systems involving halogen bonding or weak non-covalent interactions (common in drug design), the M06-2X functional is superior due to better dispersion corrections.

-

Standard Protocol: B3LYP/6-311++G(d,p)

-

High-Accuracy Protocol (Non-covalent): M06-2X/def2-TZVP

1.2. Frontier Molecular Orbitals (FMO) & Reactivity

The reactivity of the 1,7-naphthyridine core is governed by the energy gap (

-

HOMO: Typically localized on the nitrogen lone pairs and the aromatic

-system (Nucleophilic character). -

LUMO: Often concentrated on the pyridyl rings (Electrophilic susceptibility).

Calculated Global Reactivity Descriptors:

Using Koopmans' theorem approximation (

| Descriptor | Symbol | Equation | Physical Significance |

| Chemical Potential | Tendency of electrons to escape. | ||

| Chemical Hardness | Resistance to charge transfer (Stability). | ||

| Global Softness | High softness correlates with high biological reactivity. | ||

| Electrophilicity Index | Power to accept electrons (Crucial for Michael acceptors). |

1.3. Molecular Electrostatic Potential (MEP)

MEP mapping is non-negotiable for predicting binding modes. In 1,7-naphthyridines:

-

Negative Regions (Red): Localized around N1 and N7 (H-bond acceptors).

-

Positive Regions (Blue): Localized on hydrogens attached to the rings (H-bond donors).

Technical Insight: The N7 position in 1,7-naphthyridine is generally more basic than N1, making it the primary site for protonation or metal coordination in biological environments.

Module 2: Molecular Docking & Interaction Dynamics

Docking simulations must validate the affinity of the 1,7-naphthyridine derivatives against specific biological targets.

2.1. Target Selection & Preparation

Common validated targets for this scaffold include:

-

EGFR (Epidermal Growth Factor Receptor): For anticancer applications (e.g., PDB ID: 1M17).

-

DNA Gyrase: For antimicrobial applications (e.g., PDB ID: 6Z1A).[1]

-

HIV-1 Reverse Transcriptase: (e.g., PDB ID: 7VH8).[2]

Protocol:

-

Protein Prep: Remove crystallographic water (unless bridging), add polar hydrogens, compute Gasteiger charges.

-

Ligand Prep: Optimize geometry via DFT (Module 1) before docking. Do not use raw 2D structures.

-

Grid Generation: Center the grid box on the co-crystallized ligand with a spacing of 0.375 Å.

2.2. Interaction Analysis

Successful 1,7-naphthyridine leads typically exhibit:

-

Hydrogen Bonding: N7 accepts H-bonds from backbone NH groups (e.g., Met793 in EGFR).

- Stacking: The planar naphthyridine core stacks against aromatic residues (Phe, Tyr, Trp).

- -Cation Interactions: Between the electron-rich rings and Lys/Arg residues.

Module 3: Visualization of the Theoretical Pipeline

The following diagram illustrates the integrated workflow for studying these derivatives, from quantum mechanics to biological prediction.

Figure 1: Integrated computational workflow for 1,7-naphthyridine drug discovery, linking electronic structure theory to biological simulation.

Module 4: In Silico ADMET & QSAR

A potent inhibitor is useless if it cannot reach its target. 1,7-naphthyridine derivatives must be screened for "drug-likeness."

4.1. Lipinski’s Rule of 5 (Ro5) Compliance

Most successful 1,7-naphthyridine drugs adhere to:

-

Molecular Weight < 500 Da.

-

LogP < 5 (Lipophilicity).

-

H-bond donors < 5.

-

H-bond acceptors < 10.

4.2. Toxicity Prediction

Use tools like ProTox-II or pkCSM to predict:

-

Hepatotoxicity: Naphthyridines can be metabolized by CYP450 enzymes; check for inhibition of CYP3A4/2D6.

-

Mutagenicity: Ames test prediction (often flagged for planar aromatics due to DNA intercalation).

Module 5: Experimental Protocol (Case Study)

Scenario: Designing a 1,7-naphthyridine derivative to inhibit Breast Cancer (MCF-7) via Estrogen Receptor Alpha (ER

-

Design: Substitute the C4 position with an aniline moiety to increase H-bond donation capacity.

-

DFT Calculation:

-

Software: Gaussian 16 or ORCA 5.0.

-

Input: B3LYP/6-311G(d,p) Opt Freq.

-

Check: Ensure no imaginary frequencies (confirms local minima).

-

-

Docking:

-

Target: PDB ID 1ERR.[3]

-

Grid Box: Centered on coordinates

(Ligand binding domain). -

Success Metric: Binding energy < -8.5 kcal/mol.

-

-

Validation: Compare RMSD of the redocked co-crystallized ligand (must be < 2.0 Å).

References

-

Matesanz, A. I., et al. (2021). "Naphthyridine derivatives as potential anticancer agents: Synthesis and biological evaluation." Journal of Inorganic Biochemistry.

-

Parr, R. G., & Pearson, R. G. (1983). "Absolute hardness: companion parameter to absolute electronegativity." Journal of the American Chemical Society.

-

Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

-

Gencer, H. K., et al. (2024).[4] "Antimicrobial Activity of Naphthyridine Derivatives." Molecules.

Sources

The 1,7-Naphthyridine Scaffold: Synthetic Evolution and Medicinal Utility

Technical Whitepaper | Version 2.0

Executive Summary

The 1,7-naphthyridine system (pyrido[3,4-b]pyridine) represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique electronic distribution and dual nitrogen hydrogen-bond acceptor capabilities. Unlike its more abundant isomers (1,5- and 1,8-naphthyridines), the 1,7-isomer remained synthetically elusive until the mid-20th century. Today, it serves as a critical bioisostere for quinoline and isoquinoline in kinase inhibitors (c-Met, FGFR), phosphodiesterase (PDE) inhibitors, and antiparasitic agents. This guide delineates the transition from low-yielding classical syntheses to regioselective modern protocols, providing actionable insights for drug discovery campaigns.

Historical Genesis and Structural Theory

The "Missing" Isomer

While the term "naphthyridine" was coined by Reissert in 1893, the field was initially dominated by the 1,5- and 1,8-isomers due to the accessibility of their precursors. The 1,7-naphthyridine system was the "missing link," first successfully synthesized in 1958.

-

1893: Reissert proposes the naphthyridine nomenclature.[1]

-

1927: Synthesis of unsubstituted 1,5- and 1,8-naphthyridines.[1]

-

1958: First synthesis of 1,7-naphthyridine, completing the isomeric family.[1]

Electronic Causality

The 1,7-naphthyridine core exhibits distinct physicochemical properties compared to quinoline:

-

Basicity: The N7 nitrogen is significantly more basic than N1 due to the inductive effect of the adjacent pyridine ring. This allows for selective protonation or alkylation at N7.

-

Solubility: The presence of two nitrogen atoms lowers the logP compared to naphthalene or quinoline analogs, improving aqueous solubility—a critical parameter in oral bioavailability.

-

Binding Geometry: The N1 and N7 atoms provide a unique vector for hydrogen bonding, often exploited to bind to the hinge region of kinase domains (ATP-binding pockets).

Synthetic Evolution: From Chaos to Precision

The Skraup Challenge (Classical Approach)

Historically, the Skraup reaction applied to 3-aminopyridine was the primary route. However, this method is fundamentally flawed for 1,7-production due to lack of regiocontrol.

-

Mechanism: Glycerol/acrolein condensation with 3-aminopyridine.

-

Outcome: The cyclization occurs at both the 2-position (yielding 1,5-naphthyridine ) and the 4-position (yielding 1,7-naphthyridine ).

-

Result: A difficult-to-separate mixture where the 1,5-isomer often predominates.

The Modern Solution: Directed Cyclization

To bypass the regioselectivity issue, modern protocols utilize pre-functionalized pyridine precursors, such as 3-aminoisonicotinaldehyde (Friedländer-type condensation) or Suzuki-Miyaura cross-coupling strategies.

Visualization of Synthetic Pathways

Figure 1: Comparison of the non-selective classical Skraup synthesis versus the regioselective modern Friedländer approach.

Medicinal Chemistry Applications

Kinase Inhibition Profile

The 1,7-naphthyridine scaffold is a proven pharmacophore for Type I and Type II kinase inhibitors.

-

Target: c-Met, FGFR (Fibroblast Growth Factor Receptor), and p38 MAP kinase.

-

Mechanism: The scaffold mimics the adenine ring of ATP. The N1 nitrogen typically accepts a hydrogen bond from the backbone NH of the hinge region.

PDE5 Inhibition

Derivatives of 1,7-naphthyridine (e.g., T-0156) have shown picomolar potency against Phosphodiesterase 5 (PDE5), surpassing Sildenafil in selectivity against PDE6.[2]

Quantitative Activity Data

| Compound Class | Target | IC50 / Kd | Mechanism of Action | Reference |

| 8-Substituted-1,7-naphthyridine | p38α MAP Kinase | < 10 nM | ATP-competitive inhibition | [4] |

| T-0156 Derivative | PDE5 | 0.23 nM | cGMP mimetic | [2] |

| BAY-091 Analog | PIP4K2A | 2.9 nM | Lipid kinase inhibition | [1] |

| Naphthyridone | c-Met | 8.7 nM | Receptor Tyrosine Kinase inhibition | [1] |

Detailed Experimental Protocol

Protocol: Regioselective Synthesis of 1,7-Naphthyridine via Friedländer Condensation

Rationale: This protocol avoids the isomeric mixture of the Skraup reaction by using a 3,4-disubstituted pyridine precursor, ensuring exclusive formation of the 1,7-system.

Reagents & Equipment

-

Precursor: 3-Aminoisonicotinaldehyde (1.0 eq)

-

Partner: Acetaldehyde or Ketone equivalent (1.2 eq)

-

Catalyst: 10% NaOH (aq) or Piperidine (cat.)

-

Solvent: Ethanol (EtOH)

-

Monitoring: Silica Gel TLC plates (DCM/MeOH 95:5)

Step-by-Step Methodology

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminoisonicotinaldehyde (5 mmol) in Ethanol (20 mL).

-

Condensation: Add the carbonyl component (e.g., acetone for 2-methyl-1,7-naphthyridine) (6 mmol) followed by 2 drops of saturated NaOH solution.

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

-

Self-Validation Check: Monitor TLC. The starting aldehyde (Rf ~0.3) should disappear, and a new, more non-polar fluorescent spot (Rf ~0.5-0.6) should appear.

-

-

Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Extraction: Dilute the residue with water (20 mL) and extract with Dichloromethane (3 x 20 mL). Dry organic layers over anhydrous Na2SO4.

-

Purification: Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Analytical Validation (Expected Data)

-

1H NMR (CDCl3, 400 MHz): Look for the characteristic deshielded singlet at ~9.0-9.5 ppm (H2 proton) and the coupling pattern of the newly formed ring.

-

Appearance: Typically an off-white to yellow solid.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the SAR decision tree when optimizing 1,7-naphthyridines for kinase selectivity.

Figure 2: SAR optimization strategy for 1,7-naphthyridine kinase inhibitors.

References

-

BenchChem. (2025).[3] Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes and Protocols. Retrieved from

-

National Institutes of Health (NIH). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Retrieved from

-

Organic Reactions. The Skraup Synthesis of Quinolines. Retrieved from

-

American Association for Cancer Research (AACR). (2015). Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Retrieved from

-

Manske, R. H. F. (1942).[4] The Chemistry of Quinolines. Chem. Rev. 30: 113–144.[4] (Historical Reference regarding Skraup limitations).

- Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry. Advances in Heterocyclic Chemistry. (Seminal work on naphthyridine isomer synthesis).

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

Technical Guide: Spectroscopic Characterization of 1,7-Naphthyridine-2-carbaldehyde

[1]

Abstract

This technical guide provides a comprehensive spectroscopic profile of 1,7-Naphthyridine-2-carbaldehyde (CAS: 1351516-00-1), a critical heterocyclic intermediate in the synthesis of bioactive pharmacophores and organometallic ligands. We detail the synthesis via the Riley oxidation of 2-methyl-1,7-naphthyridine, followed by an in-depth analysis of its spectroscopic signatures including Nuclear Magnetic Resonance (

Introduction & Structural Significance

The 1,7-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines. The introduction of a formyl group at the C2 position activates the ring system for further functionalization—typically Knoevenagel condensations or reductive aminations—to generate diverse libraries of kinase inhibitors and antibacterial agents.

Accurate spectroscopic characterization is paramount due to the potential for regioisomerism (e.g., confusion with 1,6- or 2,7-naphthyridine isomers) and oxidation state ambiguity (alcohol vs. aldehyde vs. acid).

Synthesis & Experimental Protocol

The most robust route to 1,7-naphthyridine-2-carbaldehyde is the Riley Oxidation of 2-methyl-1,7-naphthyridine using Selenium Dioxide (

Reaction Pathway Visualization

The following diagram outlines the oxidative transformation and critical intermediate states.

Figure 1: Riley Oxidation pathway for the synthesis of 1,7-naphthyridine-2-carbaldehyde.

Detailed Experimental Protocol

Objective: Synthesis of 1,7-Naphthyridine-2-carbaldehyde (Scale: 1.0 mmol).

-

Reagent Preparation: In a dry round-bottom flask, dissolve 2-methyl-1,7-naphthyridine (144 mg, 1.0 mmol) in 1,4-dioxane (10 mL).

-

Oxidation: Add finely powdered Selenium Dioxide (

) (122 mg, 1.1 mmol).-

Note: Commercial

can be hygroscopic; sublimation prior to use is recommended for high-purity applications.

-

-

Reflux: Heat the mixture to reflux (

C) with vigorous stirring for 2–4 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM). The product typically appears as a distinct spot with lower -

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter through a pad of Celite to remove the precipitated black Selenium metal.

-

Wash the Celite pad with hot ethyl acetate.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0-50% EtOAc/Hexanes) to yield the aldehyde as a pale yellow solid.

Spectroscopic Characterization Data

The following data establishes the structural identity of the compound.

Mass Spectrometry (ESI-MS)

The nitrogen atoms in the naphthyridine ring facilitate protonation, making Electrospray Ionization (ESI) in positive mode the preferred ionization method.

| Parameter | Value | Interpretation |

| Ionization Mode | ESI (+) | Protonated molecular ion detection |

| Molecular Formula | Exact Mass: 158.05 | |

| Observed Peak ( | 159.1 | Base peak, confirms monomeric aldehyde |

| Fragmentation | 131 | Loss of Carbon Monoxide (characteristic of aldehydes) |

Infrared Spectroscopy (FT-IR)

IR confirms the oxidation of the methyl group to a carbonyl without over-oxidation to the carboxylic acid (which would show broad -OH bands).

| Functional Group | Wavenumber ( | Intensity | Assignment |

| Aldehyde C=O | 1705 – 1715 | Strong | Carbonyl stretching vibration |

| Aldehyde C-H | 2850 & 2750 | Weak | Fermi doublet (C-H stretch) |

| Aromatic C=N | 1590 – 1610 | Medium | Ring skeletal vibrations |

| Aromatic C=C | 1450 – 1500 | Medium | Ring skeletal vibrations |

Nuclear Magnetic Resonance (NMR)

The 1,7-naphthyridine system is highly anisotropic. The aldehyde group at C2 exerts a strong deshielding effect on the adjacent H3 proton and the H8 proton (peri-effect).

Predicted

H NMR Data (500 MHz, DMSO-

)

Note: Chemical shifts (

| Position | Multiplicity | Assignment Logic | ||

| -CHO | 10.15 | s | - | Aldehydic proton (diagnostic). |

| H-8 | 9.55 | s | - | Most deshielded aromatic proton (alpha to N7, peri to N1). |

| H-6 | 8.80 | d | 5.5 | Alpha to N7, couples with H5. |

| H-4 | 8.65 | d | 8.0 | Alpha to N1 (in fused system), couples with H3. |

| H-3 | 8.25 | d | 8.0 | Ortho to aldehyde; deshielded by C=O anisotropy. |

| H-5 | 7.90 | dd | 8.0, 5.5 | Beta to N7, couples with H6 and H4 (long range). |

Structural Assignment Visualization

The diagram below correlates the specific protons to their chemical environments.

Figure 2:

Quality Control & Storage

-

Purity Check: HPLC (C18 column, Acetonitrile/Water gradient). Purity >95% is required for biological assays.

-

Stability: Aldehydes are prone to air oxidation (forming 1,7-naphthyridine-2-carboxylic acid).

-

Storage: Store under inert atmosphere (

or

References

-

Synthesis & Methodology: Heteroaryl compounds and methods of use thereof. Patent WO2012096929A2. (Describes the general procedure H-(a) for SeO2 oxidation of methyl-naphthyridines). Link

- Mechanistic Insight: Riley, H. L., et al. Selenium Dioxide: a New Oxidising Agent. J. Chem. Soc., 1932, 1875.

-

General Spectral Data: Litvic, M., et al. Spectral Characteristics of 2,7-Naphthyridines. Molecules, 2012, 17, 12829-12848. (Provides comparative spectral trends for naphthyridine isomers). Link

-

Compound Registry: PubChem CID 67499648 (1,7-Naphthyridine-2-carbaldehyde). Link

infrared spectroscopy of 1,7-Naphthyridine-2-carbaldehyde

Title: Advanced Vibrational Analysis: 1,7-Naphthyridine-2-carbaldehyde Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary

1,7-Naphthyridine-2-carbaldehyde is a critical heterocyclic intermediate in the synthesis of bioactive pharmacophores, particularly for antimicrobial (e.g., S. aureus targeting) and anticancer applications. Its structural duality—comprising an electron-deficient 1,7-naphthyridine core fused with a reactive formyl group—presents a unique infrared (IR) signature.

This guide provides a definitive framework for the characterization of 1,7-Naphthyridine-2-carbaldehyde using Fourier Transform Infrared (FT-IR) spectroscopy. Unlike standard aliphatic aldehydes, the conjugation between the carbonyl moiety and the diazanaphthalene system induces specific frequency shifts that serve as quality control (QC) fingerprints. This document details sample preparation, spectral assignment, and impurity profiling to ensure the integrity of drug development workflows.

Structural Context & Vibrational Theory

The 1,7-naphthyridine scaffold consists of a fused pyridine and pyridazine-like arrangement (though strictly a diazanaphthalene). The position of the aldehyde at C2 places it adjacent to the N1 nitrogen, creating a potential for weak intramolecular interactions and significant electronic conjugation.

-

Electronic Effect: The electron-withdrawing nature of the naphthyridine ring increases the double-bond character of the carbonyl group compared to simple aromatics, yet conjugation typically lowers the wavenumber. The balance of these forces results in a diagnostic C=O stretch.

-

Symmetry: The molecule belongs to the

point group (planar), making all in-plane vibrational modes IR active.

Experimental Methodology

To obtain high-fidelity spectra, specific protocols must be followed to minimize water interference and polymorphic variations.

Sample Preparation Protocols

| Method | Suitability | Protocol Notes |

| ATR (Attenuated Total Reflectance) | Primary (QC) | Use a Diamond or ZnSe crystal. Requires minimal prep. Ideal for rapid purity checks of solid powder. Critical: Apply uniform pressure to ensure contact without crushing the crystal lattice significantly if polymorphism is being studied. |

| KBr Pellet | High-Resolution | Mix 1-2 mg of sample with 100 mg dry KBr. Grind to <2 µm particle size to avoid Christiansen effect (scattering). Press at 10 tons for 2 mins. Advantage: Better resolution of weak overtone bands (e.g., Fermi resonance). |

| Solution Phase | Mechanistic | Dissolve in |

Data Acquisition Workflow

Figure 1: Standardized workflow for FT-IR acquisition of heterocyclic aldehydes to ensure reproducibility.

Spectral Analysis: The Core Assignments

The spectrum of 1,7-Naphthyridine-2-carbaldehyde is dominated by three primary regions: the High-Frequency Region (C-H), the Carbonyl Region (C=O), and the Fingerprint Region (Ring Modes).

The Carbonyl Region (1750–1680 cm⁻¹)

The most diagnostic feature is the carbonyl stretching vibration (

-

Observed Band: 1710 ± 5 cm⁻¹ (Strong).

-

Mechanistic Insight: While saturated aliphatic aldehydes absorb near 1730 cm⁻¹, the conjugation with the aromatic naphthyridine ring lowers the force constant, shifting the band to lower wavenumbers. However, the electron-withdrawing nitrogen at position 1 (ortho to the aldehyde) inductively destabilizes the bond, preventing it from dropping as low as some electron-rich benzaldehydes (e.g., 1690 cm⁻¹).

The Aldehyde "Fermi Doublet" (2900–2700 cm⁻¹)

A unique identifier for aldehydes is the Fermi resonance between the fundamental C-H stretch and the first overtone of the C-H bending vibration (

-

Band A: ~2820 cm⁻¹ (Medium)

-

Band B: ~2720 cm⁻¹ (Medium/Weak)

-

Note: The band at 2720 cm⁻¹ is often isolated and distinct from the aliphatic C-H noise, serving as a "clear signal" for the presence of the formyl group.

Aromatic & Heterocyclic Modes

- (Aromatic): 3080–3010 cm⁻¹ (Weak).

-

Ring Skeletal Vibrations (

): A series of sharp bands at 1595, 1580, and 1460 cm⁻¹ . The 1,7-naphthyridine core exhibits a characteristic "breathing" mode near 1580 cm⁻¹ due to the asymmetry introduced by the nitrogen atoms.

Summary Table of Characteristic Bands

| Functional Group | Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Value |

| Aldehyde C-H | 2825, 2720 | Med/Weak | Definitive ID for aldehyde vs. ketone/acid. | |

| Carbonyl | 1712 ± 5 | Very Strong | Indicates conjugation with heterocycle. | |

| Heterocycle | 1590-1580 | Strong | Characteristic of pyridine-like rings. | |

| Heterocycle | 1500, 1460 | Medium | Skeletal vibrations. | |

| C-H In-Plane | 1390 | Medium | Aldehyde C-H bending.[1] | |

| C-H Out-of-Plane | 850-750 | Strong | Indicates substitution pattern (2-sub). |

Quality Control & Impurity Profiling

In drug development, the purity of the aldehyde intermediate is paramount. IR spectroscopy is a rapid tool for detecting common oxidation or reduction byproducts.

Distinguishing Common Impurities

-

Oxidation (Carboxylic Acid):

-

Indicator: Appearance of a broad "OH trough" centered at 3000–2500 cm⁻¹ (O-H stretch of dimerized acid).

-

Shift: C=O band shifts to ~1690 cm⁻¹ (dimer) or 1760 cm⁻¹ (monomer).

-

-

Reduction (Primary Alcohol):

-

Indicator: Broad, strong band at 3400–3200 cm⁻¹ (

). -

Loss: Disappearance of the Fermi doublet at 2720 cm⁻¹.

-

-

Hydrolysis (Hydrate/Gem-diol):

-

Indicator: Loss of sharp C=O; appearance of broad OH.

-

Diagnostic Logic Flow

Figure 2: Logic gate for rapid impurity identification in naphthyridine aldehyde synthesis.

Applications in Drug Discovery

The 1,7-naphthyridine-2-carbaldehyde moiety is not merely an intermediate; it is a pharmacophore precursor.

-

Schiff Base Formation: The distinct C=O band at 1710 cm⁻¹ allows for real-time monitoring of condensation reactions with amines (e.g., hydrazides) to form hydrazone-based antimicrobial agents. The disappearance of the 1710 cm⁻¹ peak and appearance of a C=N stretch at ~1620 cm⁻¹ confirms reaction completion [1, 2].

-

Metal Chelation: The N1 nitrogen and the carbonyl oxygen can act as a bidentate ligand. A shift in the C=O frequency (typically to lower wavenumbers, e.g., 1650 cm⁻¹) indicates successful metal coordination in metallodrug synthesis [3].

References

-

Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives. MDPI. Available at: [Link] (Accessed: 2024).

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates. MDPI. Available at: [Link] (Demonstrates biological relevance of naphthyridine aldehydes).

-

Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link] (Fundamental vibrational theory for aromatic aldehydes).

-

1,8-Naphthyridine-2,7-dicarbaldehyde Structure & Properties. PubChem. Available at: [Link] (Analogous structural data).

Sources

Photophysical Properties of 1,7-Naphthyridine Compounds

This guide serves as an advanced technical resource for researchers investigating the photophysical characteristics of 1,7-naphthyridine scaffolds. Unlike the more ubiquitous 1,8-naphthyridines (often used in simple cation sensing), the 1,7-isomer offers unique electronic distributions that drive specialized applications in DNA mismatch detection, deep-blue organic light-emitting diodes (OLEDs), and "turn-on" fluorescence switching.

Technical Guide & Experimental Protocols

Core Photophysical Architecture

The 1,7-naphthyridine core consists of fused pyridine rings with nitrogen atoms at the 1 and 7 positions. This asymmetry creates a distinct dipole moment and electronic surface potential compared to the symmetric 1,5- or 1,8-isomers, fundamentally altering its interaction with light and local environments.

Electronic Transitions & Absorption Spectra

The UV-Vis absorption profile of 1,7-naphthyridine derivatives is characterized by three primary transition bands, historically classified under the Mason notation for heteroaromatics.

| Band Type | Wavelength ( | Log | Electronic Origin | Characteristic |

| ~310 - 325 nm | 3.2 - 3.4 | Weak, sensitive to H-bonding solvents. | ||

| ~260 - 270 nm | 3.5 - 3.8 | Moderate intensity, aromatic core delocalization. | ||

| ~215 - 225 nm | 4.3 - 4.6 | High intensity, high-energy core transition. |

Key Insight: Substituents at the 6-position (e.g., amino or aryl groups) often cause a bathochromic shift (red shift) of the

Emission Characteristics & Quantum Yields

1,7-Naphthyridines exhibit tunable fluorescence based on their oxidation state and substitution pattern.

-

Blue Emitters: Fully aromatic benzo[c][1,7]naphthyridin-4(3H)-ones typically emit in the deep blue/violet region (323–357 nm) with quantum yields (

) ranging from 0.25 to 0.35 . -

Green Emitters: Reduction of the pyridine core (e.g., dihydro derivatives) disrupts the aromaticity slightly but enhances the quantum yield (up to 0.43 ) and induces a significant Stokes shift (~130 nm), pushing emission into the green (500–550 nm).

-

High-Efficiency Fluorophores: Bis-oxazolo[5,4-b]pyridine derivatives, which share structural homology with terpyridines, can achieve

values as high as 0.84 , making them viable candidates for OLED dopants.

Advanced Mechanisms: DNA Sensing & Metalloinsertion

One of the most critical applications of 1,7-naphthyridine derivatives is in the detection of DNA mismatches. This utilizes a "light-switch" mechanism that drug development professionals must understand for designing diagnostic probes.

The Metalloinsertion Mechanism

Ruthenium(II) complexes utilizing the BNIQ ligand (Benzo[c][1,7]naphthyridine-1-isoquinoline) function as highly specific probes for thermodynamic destabilization in DNA (mismatches).[1]

-

** steric Expansiveness:** The BNIQ ligand is too wide to intercalate stably into a well-matched DNA double helix.

-

Mismatch Recognition: When the probe encounters a mismatch (e.g., C-C or A-A), the local destabilization opens the base stack.

-

Metalloinsertion: The 1,7-naphthyridine ligand inserts into the DNA helix from the minor groove, ejecting the mismatched bases.

-

Luminescence Turn-On: In the free state (aqueous), the complex is quenched by water. Upon insertion, the hydrophobic DNA pocket protects the complex from solvent quenching, resulting in a 500-fold increase in luminescence.

Mechanism Diagram (DOT Visualization)

Caption: Logical flow of the metalloinsertion "light-switch" mechanism for DNA mismatch detection using bulky 1,7-naphthyridine ligands.

Experimental Protocols

Synthesis of Benzo[c][1,7]naphthyridinones (Rearrangement Method)

This protocol yields the core scaffold used for blue-emitting fluorophores. It relies on the rearrangement of oxazolo[5,4-b]pyridines, a robust method that avoids harsh Skraup conditions.

Reagents:

Step-by-Step Protocol:

-

Preparation: Dissolve 1.0 mmol of the oxazolo-pyridine precursor in 5 mL of dry chlorobenzene under an inert atmosphere (

). -

Activation: Add 3.0 mmol of anhydrous

in a single portion. The solution may darken, indicating complex formation. -

Reaction: Heat the mixture to 90°C for 4 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material spot (high

) should disappear, replaced by a lower -

Quenching: Cool to room temperature and carefully pour into 20 mL of ice-cold water acidified with HCl (1 M).

-

Isolation: Extract with DCM (

mL). Wash the organic phase with brine, dry over -

Purification: Recrystallize from Ethanol/DMF (9:1) to obtain the pure benzo[c][1,7]naphthyridinone as a light yellow/white solid.

Determination of Fluorescence Quantum Yield ( )

To ensure data integrity, use the Comparative Method rather than absolute integration unless an integrating sphere is available.

Standard: Quinine Sulfate in 0.1 M

Protocol:

-

Absorbance Matching: Prepare solutions of the 1,7-naphthyridine sample and the reference standard. Adjust concentrations so that the absorbance at the excitation wavelength (

) is below 0.1 OD (optimally 0.04–0.06) to avoid inner-filter effects. -

Acquisition: Record the fluorescence spectrum for both sample and reference using the same excitation wavelength and slit widths.

-

Integration: Integrate the total area under the emission curve (

) for both. -

Calculation: Apply the following equation:

Where

Summary of Photophysical Data

| Compound Class | Stokes Shift (nm) | Application | |||

| Parent 1,7-Naphthyridine | 312, 261 | Weak | N/A | <0.01 | Synthetic Intermediate |

| Benzo[c][1,7]naphthyridinone | 330 - 350 | 410 - 450 (Blue) | ~80 - 100 | 0.25 - 0.35 | Bio-labels, OLEDs |

| Dihydro-benzo[c][1,7]naphthyridine | 360 - 380 | 510 - 530 (Green) | ~130 - 160 | 0.35 - 0.43 | Large Stokes Shift Probes |

| Ru(II)-BNIQ Complex | 450 (MLCT) | 610 - 630 (Red) | ~170 | <0.01 (Water) -> High (DNA) | DNA Mismatch Sensor |

References

-

Rearrangement of 7-Aryloxazolo[5,4-b]pyridines to Benzo[c][1,7]naphthyridine-4(3H)-ones. Journal of Organic Chemistry. [Link][2]

-

A Ruthenium(II) Complex as a Luminescent Probe for DNA Mismatches and Abasic Sites. Inorganic Chemistry. [Link][1][4]

-

Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives. Preprints.org. [Link]

-

Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives. Chemistry Proceedings. [Link][5]

-

Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences. [Link]

Sources

Biological Activity of the 1,7-Naphthyridine Scaffold

The 1,7-naphthyridine scaffold represents a distinct "privileged structure" in medicinal chemistry, often overshadowed by its 1,8-isomer (the core of quinolone antibiotics). While the 1,8-scaffold is evolutionarily optimized for bacterial DNA gyrase inhibition, the 1,7-naphthyridine scaffold has emerged as a high-affinity template for mammalian kinase inhibition, particularly targeting lipid kinases (PIP4K2A) and tyrosine kinases (FGFR, c-Src).

This technical guide dissects the biological activity, structure-activity relationships (SAR), and synthesis of 1,7-naphthyridine derivatives.

A Technical Guide for Drug Discovery [1]

Executive Summary: The Kinase-Privileged Isomer

Unlike the 1,8-naphthyridine scaffold, which is predominantly associated with antimicrobial activity (e.g., Nalidixic acid), the 1,7-naphthyridine system is characterized by its ability to mimic the adenine ring of ATP. This physicochemical feature makes it an exceptional "hinge binder" in the ATP-binding pockets of various kinases.

Key Therapeutic Areas:

-

Oncology: Inhibition of PIP4K2A (p53-null tumors), FGFR family, and c-Src.

-

Inflammation: Selective inhibition of p38

MAP kinase.[1] -

CNS: Phosphodiesterase 4 (PDE4) inhibition.[2]

Pharmacological Profiles & Mechanisms[3]

Oncology: The PIP4K2A Breakthrough

The most significant recent application of the 1,7-naphthyridine scaffold is in the inhibition of Phosphatidylinositol-5-phosphate 4-kinase type 2 alpha (PIP4K2A) .

-

Mechanism: PIP4K2A catalyzes the phosphorylation of PI5P to PI(4,5)P2. In p53-deficient tumors, this pathway becomes essential for cell survival, regulating ROS levels and preventing apoptosis.

-

Key Molecules: BAY-091 and BAY-297 .[3][4][5][6]

-

These compounds act as ATP-competitive inhibitors.[7]

-

Selectivity: They exhibit high selectivity for the 2

isoform over other lipid kinases. -

Clinical Utility: While direct antiproliferative effects in monotherapy have been challenging to translate in vivo, these molecules serve as critical chemical probes for synthetic lethality studies in p53-mutant cancers.

-

Visualization: PIP4K2A Signaling & Inhibition

The following diagram illustrates the specific intervention point of 1,7-naphthyridine inhibitors within the phosphoinositide signaling cascade.

Figure 1: Mechanism of action for 1,7-naphthyridine-based PIP4K2A inhibitors in tumor metabolism.

Tyrosine Kinase Inhibition (FGFR & c-Src)

The 1,7-naphthyridine scaffold functions as a bioisostere for the quinazoline ring found in many EGFR inhibitors, but with distinct solubility and binding properties.

-

FGFR1-4 Inhibition: 1,7-naphthyridine derivatives have demonstrated nanomolar potency against the Fibroblast Growth Factor Receptor family.[8]

-

Structural Advantage: Compared to the 1,8-isomer, the 1,7-isomer often shows superior potency against c-Src and FGFR. The position of the nitrogen atoms allows for a specific bidentate hydrogen bonding pattern with the kinase hinge region (typically Met341 in c-Src).

Inflammation: p38 MAP Kinase[1]

-

Target: p38

Mitogen-Activated Protein Kinase. -

Key Modification: N-oxide derivatives .

-

Activity: 1,7-Naphthyridine 1-oxides have been synthesized as potent inhibitors that reduce TNF

production. The N-oxide moiety is critical here, likely acting as a hydrogen bond acceptor that stabilizes the molecule within the active site, a feature not present in the parent heterocycle.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of the 1,7-naphthyridine scaffold is highly sensitive to substitution patterns. Below is a consolidated analysis of the key positions.

| Position | Role / Effect | Preferred Substituents |

| N1 & N7 | Hinge Binding | The N1 nitrogen is often the primary acceptor for the kinase hinge region. N7 modulates basicity and solubility. |

| C2 | Solubility & Sterics | Substituents here (e.g., amines, alkoxys) often protrude into the solvent-exposed region, improving PK properties. |

| C3 | Selectivity Gate | Bulky groups (e.g., aryl, heteroaryl) at C3 determine selectivity between kinase families (e.g., FGFR vs. VEGFR). |

| C4 | Permeability | In PIP4K2A inhibitors (like BAY-091), substituents at C4 are critical for optimizing Caco-2 permeability. |

| C8 | Potency Booster | Substitutions at C8 (often phenyl or heteroaryl rings) can lock the conformation or engage in |

The "Isomer Effect" (1,7 vs. 1,8)

-

1,8-Naphthyridine: The N1/N8 arrangement is ideal for coordinating Mg2+ in the bacterial DNA gyrase active site (antimicrobial).

-

1,7-Naphthyridine: The N1/N7 arrangement disrupts this specific metal coordination geometry but optimizes the dipole and H-bonding potential for the ATP-binding cleft of human kinases (anticancer).

Synthesis Strategies

Accessing the 1,7-naphthyridine scaffold requires specific regiochemical control. The most robust industrial route involves the cyclization of pyridine derivatives.

Protocol: Synthesis from 2-Chloro-3-Amino-Pyridine

This route is favored for its scalability and ability to introduce substituents early in the synthesis.

-

Protection: Start with 2-chloro-3-amino-pyridine . Protect the amine (e.g., with Boc or Pivaloyl) to direct the subsequent lithiation/formylation.

-

Hydroformylation: React the protected intermediate with a formylating reagent (e.g., DMF, ethyl formate) under basic conditions (often utilizing directed ortho-lithiation at the C4 position of the pyridine).

-

Cyclization: The resulting aldehyde intermediate undergoes cyclization with an acrylate or similar electrophile, often catalyzed by a Lewis acid or base, to close the second ring.

Visualization: Synthetic Workflow

Figure 2: Scalable synthetic route for 1,7-naphthyridine derivatives.

References

-

Discovery of BAY-091/297 (PIP4K2A Inhibitors)

-

FGFR Kinase Inhibition

-

p38 MAP Kinase Inhibition

- Title: Method for synthesizing 1,7-naphthyridine derivative (Patent WO2021120953A1).

-

General Naphthyridine Review

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rcsb.org [rcsb.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. BAY-091 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Antimicrobial Activity of Naphthyridine Derivatives | Scilit [scilit.com]

- 11. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 14. Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines [article.sapub.org]

The 1,7-Naphthyridine Carbaldehyde Handbook: Reactivity, Synthesis, and Medicinal Applications

This guide details the chemical behavior, synthesis, and medicinal utility of the aldehyde functionality on the 1,7-naphthyridine scaffold. It is structured for high-level researchers requiring actionable protocols and mechanistic insight.

Executive Summary

The 1,7-naphthyridine ring system is a "privileged scaffold" in modern drug discovery, serving as a core pharmacophore in kinase inhibitors (e.g., PIP4K2A, c-Met) and anti-infectives. The introduction of an aldehyde group (–CHO) onto this electron-deficient bicycle provides a versatile "chemical handle." Unlike simple benzaldehydes, the reactivity of 1,7-naphthyridine carbaldehydes is governed by the potent electron-withdrawing effects of the N1 and N7 nitrogen atoms. This guide analyzes these electronic perturbations to predict reactivity and provides validated protocols for exploiting this functional group.

Electronic Structure & Reactivity Principles

The Influence of Ring Nitrogen Atoms

The 1,7-naphthyridine system is isomeric with naphthalene but significantly more electron-deficient due to the two pyridine-like nitrogens. The position of the aldehyde determines its electrophilicity:

-

Positions

and -

Positions

to Nitrogens (C3, C6): Aldehydes at these positions behave more like standard pyridine-3-carbaldehydes or benzaldehydes. They are stable, isolable, and offer controllable reactivity, making them the preferred starting points for complex library synthesis.

Reactivity Map Visualization

The following diagram illustrates the electronic influence of the N1 and N7 atoms on the ring carbons, dictating the reactivity of attached aldehyde groups.

Figure 1: Electronic influence map of 1,7-naphthyridine. Red nodes indicate electron-withdrawing centers; Yellow/Green nodes indicate the relative stability/reactivity of an aldehyde at that position.

Key Chemical Transformations[1]

The aldehyde group on the 1,7-naphthyridine ring serves as a gateway to diverse chemical space. The following table summarizes the primary transformations and their specific utility in this scaffold.

| Reaction Class | Reagent/Conditions | Product Type | Mechanism Note |

| Condensation | Primary Amine, EtOH, Reflux | Schiff Base (Imine) | Accelerated by ring electron deficiency; often requires no acid catalyst. |

| Riley Oxidation | SeO₂, Dioxane, | Aldehyde (from Methyl) | Selective oxidation of activated methyl groups (e.g., at C8 or C2). |

| Reduction | NaBH₄, MeOH, 0°C | Hydroxymethyl (-CH₂OH) | Clean reduction; essential for linker synthesis in PROTACs. |

| Knoevenagel | Malononitrile, Piperidine | Vinyl Nitrile | Highly favorable; electron-poor ring stabilizes the carbanion intermediate. |

| Oxidation | NaClO₂, NaH₂PO₄ (Pinnick) | Carboxylic Acid | Mild conditions required to avoid N-oxide formation. |

Experimental Protocols

Synthesis of 1,7-Naphthyridine-8-carbaldehyde via Riley Oxidation

Context: Converting a methyl group to an aldehyde is the most direct route to functionalize the ring. This protocol uses Selenium Dioxide (SeO₂), which is highly selective for "benzylic-like" positions on heterocycles.

Protocol:

-

Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 8-methyl-1,7-naphthyridine (1.0 eq, 5 mmol) in 1,4-dioxane (20 mL).

-

Reagent Addition: Add finely powdered Selenium Dioxide (SeO₂) (1.2 eq, 6 mmol). Note: SeO₂ is toxic; handle in a fume hood.[1]

-

Reaction: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM). The starting material spot should disappear, replaced by a more polar aldehyde spot.

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove black selenium metal. Wash the pad with DCM.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (SiO₂, 0-5% MeOH/DCM gradient).

-

Validation: The aldehyde proton typically appears at

10.0–10.5 ppm in ¹H NMR.

Schiff Base Formation (Imine Condensation)

Context: This reaction is fundamental for creating "linker" libraries or appending the naphthyridine core to other pharmacophores.

Protocol:

-

Mixing: To a solution of 1,7-naphthyridine-3-carbaldehyde (1.0 eq) in anhydrous Ethanol (0.2 M), add the desired Primary Amine (1.0 eq).

-

Catalysis (Optional): If the amine is electron-deficient (e.g., an aniline), add 1 drop of Glacial Acetic Acid . For aliphatic amines, no catalyst is usually needed.

-

Execution: Reflux for 2–3 hours.

-

Isolation: Cool the mixture. In many cases, the Schiff base precipitates out. Filter and wash with cold ethanol. If no precipitate forms, evaporate solvent and recrystallize from Ethanol/Hexane.

Medicinal Chemistry Applications & Workflow

In drug discovery, the 1,7-naphthyridine aldehyde is rarely the final target. It is a divergent intermediate . The workflow below illustrates how a single aldehyde precursor supports the generation of a library of kinase inhibitors (e.g., targeting PIP4K2A).

Figure 2: Divergent synthesis workflow starting from the aldehyde handle, enabling access to three distinct chemical series.

Case Study: PIP4K2A Inhibitors

Research into PIP4K2A inhibitors has utilized the 1,7-naphthyridine scaffold.[2] The aldehyde at the C3 or C8 position allows for the attachment of solubilizing tails (via reductive amination) that interact with the solvent-exposed regions of the kinase ATP-binding pocket, improving both potency and pharmacokinetic properties.

References

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Source: National Institutes of Health (PMC). URL:[Link]

-

Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives. Source: MDPI (ChemProc). URL:[Link]

-

Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Source: Asian Journal of Chemistry.[3][4] URL:[Link]

-

Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues. Source: National Institutes of Health (PMC). URL:[Link]

-

Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Source: ResearchGate (Molecules). URL:[Link]

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sci-Hub. A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs / Organic Letters, 2011 [sci-hub.sg]

- 4. asianpubs.org [asianpubs.org]

Methodological & Application

Application Note: Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridines

Executive Summary

Objective: To provide a rigorous, reproducible protocol for the silver-catalyzed synthesis of functionalized 1,7-naphthyridines and their benzo-fused analogues. Significance: The 1,7-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in Tumor Progression Loci-2 (Tpl2) kinase inhibitors, PDE5 inhibitors, and potential antitumor agents. Methodology: This protocol utilizes a Ag(I)-catalyzed cascade annulation strategy. Unlike traditional Skraup or Friedländer syntheses which require harsh acidic conditions and high temperatures, this silver-mediated approach operates under mild conditions (often room temperature to 80°C) with high functional group tolerance. Target Audience: Medicinal chemists and process development scientists.

Strategic Rationale & Mechanism

Why Silver Catalysis?

Silver (Ag) salts, particularly AgNO₃ and AgOTf, act as mild

Mechanistic Pathway

The reaction typically proceeds via a tandem Michael addition/cyclization or a 6-endo-dig cyclization .

-

Condensation: Formation of an imine/enamine intermediate from an amino-precursor and an aldehyde.

-

Coordination: Ag(I) coordinates to the alkyne

-system, increasing its electrophilicity. -

Cyclization: Intramolecular nucleophilic attack by the endocyclic or exocyclic nitrogen onto the activated alkyne.

-

Protonolysis/Isomerization: Proton transfer and aromatization to yield the naphthyridine core.

Figure 1: Mechanistic pathway for the Ag(I)-catalyzed annulation of alkynyl precursors to form the 1,7-naphthyridine core.[1]

Experimental Protocol

Materials & Reagents

-

Precursor 1: ortho-Alkynylaldehyde derivative (e.g., 3-alkynyl-2-formylpyridine or o-alkynylquinoline carbaldehyde for fused systems) (1.0 equiv).

-

Precursor 2: Primary Amine or 2-Aminobenzamide derivative (1.0–1.2 equiv).

-

Catalyst: Silver Nitrate (AgNO₃) or Silver Triflate (AgOTf) (10–20 mol%).

-

Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous).

-

Additives: None required for standard protocol; bases like K₂CO₃ may be used for specific substrates.

Step-by-Step Methodology

This protocol is adapted from recent high-yield methodologies reported in Organic & Biomolecular Chemistry and MDPI (2025).